molecular formula C16H19NO4S2 B14719673 methyl 5-methoxy-10-phenyl-6,9,11-trioxa-3-azatricyclo[5.4.0.02,4]undecane-3-carbodithioate CAS No. 7147-13-9

methyl 5-methoxy-10-phenyl-6,9,11-trioxa-3-azatricyclo[5.4.0.02,4]undecane-3-carbodithioate

Cat. No.: B14719673
CAS No.: 7147-13-9
M. Wt: 353.5 g/mol
InChI Key: SMMQRRVKRYCIDI-UHFFFAOYSA-N
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Description

Methyl 5-methoxy-10-phenyl-6,9,11-trioxa-3-azatricyclo[5.4.0.02,4]undecane-3-carbodithioate is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a combination of oxygen, nitrogen, and sulfur atoms, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methoxy-10-phenyl-6,9,11-trioxa-3-azatricyclo[5.4.0.02,4]undecane-3-carbodithioate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the tricyclic core: This step involves the cyclization of a suitable precursor to form the tricyclic structure. The reaction conditions often include the use of a strong acid or base as a catalyst, along with elevated temperatures to facilitate the cyclization process.

    Introduction of the methoxy and phenyl groups: The methoxy and phenyl groups are introduced through nucleophilic substitution reactions. Common reagents for these reactions include methanol and phenyl halides, respectively.

    Formation of the carbodithioate group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-10-phenyl-6,9,11-trioxa-3-azatricyclo[5.4.0.02,4]undecane-3-carbodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or phenyl groups, leading to the formation of various derivatives. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions, low temperatures.

    Substitution: Alkyl halides, nucleophiles (amines, thiols), polar solvents, room temperature to elevated temperatures.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-methoxy-10-phenyl-6,9,11-trioxa-3-azatricyclo[5.4.0.02,4]undecane-3-carbodithioate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex tricyclic structures and as a precursor for other functionalized compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 5-methoxy-10-phenyl-6,9,11-trioxa-3-azatricyclo[5.4.0.02,4]undecane-3-carbodithioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. The presence of the carbodithioate group allows it to form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or activation.

Comparison with Similar Compounds

Similar Compounds

    2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane: Similar tricyclic structure but with a silicon atom instead of sulfur.

    1,3,5,7-Tetramethyl-6-phenyl-2,4,8-trioxa-6-phosphaadamantane: Contains a phosphorus atom and is used as a ligand in catalysis.

Uniqueness

Methyl 5-methoxy-10-phenyl-6,9,11-trioxa-3-azatricyclo[5.4.0.02,4]undecane-3-carbodithioate is unique due to the presence of the carbodithioate group, which imparts distinct reactivity and functionality. This makes it particularly useful in applications requiring specific interactions with thiol groups in biological molecules.

Properties

CAS No.

7147-13-9

Molecular Formula

C16H19NO4S2

Molecular Weight

353.5 g/mol

IUPAC Name

methyl 5-methoxy-10-phenyl-6,9,11-trioxa-3-azatricyclo[5.4.0.02,4]undecane-3-carbodithioate

InChI

InChI=1S/C16H19NO4S2/c1-18-15-12-11(17(12)16(22)23-2)13-10(20-15)8-19-14(21-13)9-6-4-3-5-7-9/h3-7,10-15H,8H2,1-2H3

InChI Key

SMMQRRVKRYCIDI-UHFFFAOYSA-N

Canonical SMILES

COC1C2C(N2C(=S)SC)C3C(O1)COC(O3)C4=CC=CC=C4

Origin of Product

United States

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